molecular formula C13H9ClN4OS B379274 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE

3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE

Cat. No.: B379274
M. Wt: 304.76g/mol
InChI Key: VISYCDMXPVNZOZ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE is a heterocyclic compound that contains both triazole and thiophene rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acids under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures ranging from 0°C to room temperature.

    Substitution: Amines, thiols; solvents like DMF or dichloromethane (DCM); temperatures ranging from room temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    [5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole]: Shares the triazole ring but differs in the presence of a thiadiazole ring instead of a thiophene ring.

    [5-Amino-3-(4-chlorophenyl)-1,2,4-oxadiazole]: Contains an oxadiazole ring, offering different chemical properties and reactivity.

    [5-Amino-3-(4-chlorophenyl)-1,2,4-triazole]: Lacks the thiophene moiety, making it structurally simpler.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE lies in its combined triazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug design and materials science applications.

Properties

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76g/mol

IUPAC Name

[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C13H9ClN4OS/c14-9-5-3-8(4-6-9)11-16-13(15)18(17-11)12(19)10-2-1-7-20-10/h1-7H,(H2,15,16,17)

InChI Key

VISYCDMXPVNZOZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N

Canonical SMILES

C1=CSC(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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